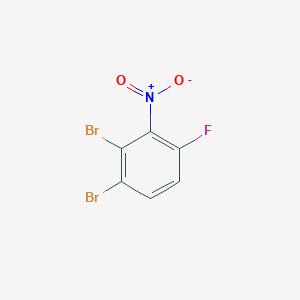

1,2-Dibromo-4-fluoro-3-nitrobenzene

Descripción

BenchChem offers high-quality 1,2-Dibromo-4-fluoro-3-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dibromo-4-fluoro-3-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1,2-dibromo-4-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2FNO2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHSOYBAUCPLQKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Thermodynamic Stability of Brominated Fluoro-nitrobenzene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brominated fluoro-nitrobenzene derivatives are a critical class of compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and high-energy materials.[1] Their utility is intrinsically linked to their thermodynamic stability, a key parameter that dictates storage conditions, handling safety, reaction pathways, and shelf-life. This guide provides a comprehensive analysis of the factors governing the stability of these molecules, methods for their evaluation, and predictive computational approaches. We delve into the nuanced interplay of substituent positioning, intramolecular forces, and their collective impact on molecular stability, offering both theoretical understanding and practical, field-proven methodologies for assessment.

The Critical Role of Thermodynamic Stability

In the context of drug development and materials science, thermodynamic stability refers to the tendency of a molecule to resist decomposition or chemical change under a given set of conditions. For brominated fluoro-nitrobenzene derivatives, which often contain the energetically potent nitro group, a thorough understanding of stability is not merely academic—it is a prerequisite for safe and effective application. High stability ensures that an active pharmaceutical ingredient (API) remains intact during formulation and storage, while in materials science, it defines the operational limits of an energetic compound. Conversely, controlled instability can be harnessed for specific chemical transformations.

Foundational Principles of Molecular Stability

The thermodynamic stability of a molecule is quantified by its enthalpy of formation (ΔHf°) —the energy change when the compound is formed from its constituent elements in their standard states. A more negative ΔHf° indicates greater thermodynamic stability.[2] The stability of brominated fluoro-nitrobenzene isomers is dictated by a delicate balance of several factors:

-

Electronic Effects: The electron-withdrawing nature of the nitro (-NO2), fluoro (-F), and bromo (-Br) groups influences the electron density distribution across the benzene ring.[3]

-

Steric Hindrance: Bulky groups in close proximity (e.g., in an ortho position) can cause steric strain, raising the molecule's internal energy and decreasing its stability.[4]

-

Intramolecular Interactions: Non-covalent interactions, such as hydrogen bonds and halogen bonds, can significantly stabilize a molecule. For instance, intramolecular hydrogen bonding between adjacent nitro and amino groups is known to be a major stabilizing factor in insensitive high explosives.[5]

-

Crystal Packing: In the solid state, the efficiency of how molecules pack into a crystal lattice influences intermolecular forces and, consequently, the bulk material's stability.

The Influence of Isomerism on Stability

The relative positions of the -Br, -F, and -NO2 substituents on the benzene ring are the primary determinant of a derivative's stability.

-

Ortho Isomers: Substituents at the 1,2-positions often experience significant steric repulsion, particularly between the bulky nitro and bromo groups. This repulsion can force the nitro group to twist out of the plane of the benzene ring, disrupting π-conjugation and destabilizing the molecule.[6][7]

-

Meta Isomers: With substituents at the 1,3-positions, steric hindrance is minimized. This often results in a more stable configuration compared to ortho isomers.

-

Para Isomers: In the 1,4-arrangement, substituents are positioned farthest apart, virtually eliminating intramolecular steric strain. This symmetrical arrangement often leads to the most thermodynamically stable isomer.[2]

A study combining experimental calorimetry with high-level computational analysis on monofluoronitrobenzene isomers found that 4-fluoronitrobenzene (para) is the most stable, followed by 3-fluoronitrobenzene (meta), with 2-fluoronitrobenzene (ortho) being the least stable.[2] This trend, driven by the minimization of intramolecular repulsion, is a guiding principle for predicting the relative stability of more complex brominated derivatives.

Experimental Assessment of Thermodynamic Stability

Determining the thermal stability of a compound requires rigorous experimental analysis. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.[8][9]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It provides critical data on melting points, phase transitions, and the onset temperature of decomposition (T_onset), which is a key indicator of thermal stability.[11][12]

Experimental Protocol: DSC Analysis of a Brominated Fluoro-nitrobenzene Derivative

-

Instrument Calibration: Calibrate the DSC instrument using a certified indium standard (melting point 156.6 °C) to ensure temperature and enthalpy accuracy.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a pressure-resistant crucible (e.g., gold-plated stainless steel).[11] Using a small sample size minimizes thermal gradients and the risk of a rapid, uncontrolled decomposition.

-

Sealing: Hermetically seal the crucible to contain any volatile decomposition products and ensure the pressure generated during decomposition does not vent, which would invalidate the enthalpy measurement.

-

Heating Program: Place the sample and an empty reference crucible into the DSC cell. Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 400 °C) at a constant heating rate.

-

Causality: A heating rate of 5-10 °C/min is standard.[11] Slower rates can provide better resolution of thermal events, but faster rates may be used for initial screening. It is crucial to report the heating rate, as T_onset can shift with it.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The T_onset is determined as the temperature at which the exothermic decomposition peak begins to deviate from the baseline. The area under the peak corresponds to the enthalpy of decomposition (ΔH_d).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time.[13] It is used to determine decomposition temperatures, study degradation kinetics, and ascertain the composition of materials.[14]

Experimental Protocol: TGA Analysis

-

Instrument Calibration: Verify the mass balance using standard calibration weights and the temperature using certified magnetic standards (Curie point standards).

-

Sample Preparation: Place 5-10 mg of the sample into an open TGA pan (typically ceramic or platinum).

-

Atmosphere Control: Purge the furnace with an inert gas, such as nitrogen, at a controlled flow rate (e.g., 20-50 mL/min).

-

Causality: An inert atmosphere is crucial to ensure that the observed mass loss is due to thermal decomposition (thermolysis) rather than oxidative decomposition, which would occur in the presence of air.[14]

-

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) through its decomposition range.

-

Data Analysis: The TGA curve plots percent mass loss versus temperature. The data reveals the temperature at which mass loss begins and the number of decomposition steps.

The following diagram illustrates a comprehensive workflow for evaluating the stability of a novel brominated fluoro-nitrobenzene derivative.

Caption: Workflow for Thermodynamic Stability Assessment.

Computational Chemistry in Stability Prediction

Alongside experimental methods, computational chemistry provides invaluable predictive insights into molecular stability. Density Functional Theory (DFT) is a powerful tool for modeling the properties of these compounds.[15][16]

-

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This process can reveal steric strain and the degree to which the nitro group is twisted out of the benzene ring plane.[6]

-

Enthalpy of Formation (ΔHf°): High-level ab initio calculations can accurately predict gas-phase enthalpies of formation, allowing for a direct comparison of the intrinsic stability of different isomers.[2]

-

Bond Dissociation Energy (BDE): Calculating the energy required to break a specific bond is crucial. For nitroaromatics, the C-NO2 bond is often the weakest link and the trigger for decomposition. A higher BDE for this bond typically correlates with greater thermal stability.

The diagram below illustrates the energetic conflict between stabilizing intramolecular interactions and destabilizing steric hindrance in an ortho-substituted derivative.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Experimental and computational thermodynamic study of three monofluoronitrobenzene isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A computational analysis of substituent effects in pnictogen-, chalcogen-, and halogen-bond donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent interactions in ortho-substituted nitrobenzenes - Quarterly Reviews, Chemical Society (RSC Publishing) [pubs.rsc.org]

- 5. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. eag.com [eag.com]

- 11. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 12. quercus.be [quercus.be]

- 13. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 14. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

Melting point and boiling point of 1,2-Dibromo-4-fluoro-3-nitrobenzene

An In-depth Technical Guide to the Physicochemical Characterization of 1,2-Dibromo-4-fluoro-3-nitrobenzene: Melting and Boiling Point Determination

The structural complexity of 1,2-Dibromo-4-fluoro-3-nitrobenzene, a halogenated and nitrated aromatic compound, necessitates a meticulous approach to the determination of its physical properties. These parameters are fundamental to understanding its behavior in various chemical and physical processes, including reaction kinetics, purification, formulation, and storage stability.

Theoretical Considerations and Expected Properties

Substituted nitrobenzenes are typically crystalline solids at room temperature, with melting and boiling points influenced by the nature and position of their substituents. The presence of two bromine atoms and a fluorine atom, in addition to the nitro group, on the benzene ring of the target molecule suggests a relatively high molecular weight and significant intermolecular forces, including dipole-dipole interactions and London dispersion forces. Consequently, a melting point well above ambient temperature and a high boiling point are anticipated. For context, related compounds such as 3-Bromo-4-fluoro-1-nitrobenzene have a reported melting point of approximately 30-32°C and a boiling point of about 227°C[1]. Another related compound, 4-Bromo-1-fluoro-2-nitrobenzene, has a reported melting point of 18-19 °C and a boiling point of 240-241 °C. These values for structurally similar molecules provide a reasonable starting point for estimating the expected ranges for 1,2-Dibromo-4-fluoro-3-nitrobenzene.

Physicochemical Data Summary

The following table summarizes the key physicochemical identifiers for 1,2-Dibromo-4-fluoro-3-nitrobenzene. The melting and boiling points are listed as "To Be Determined," underscoring the necessity of experimental verification as outlined in this guide.

| Property | Value | Source |

| IUPAC Name | 1,2-Dibromo-4-fluoro-3-nitrobenzene | N/A |

| CAS Number | 350-32-3 | N/A |

| Molecular Formula | C₆H₂Br₂FNO₂ | N/A |

| Molecular Weight | 298.89 g/mol | [2] |

| Melting Point | To Be Determined | N/A |

| Boiling Point | To Be Determined | N/A |

Experimental Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For pure compounds, this transition occurs over a narrow range of 0.5-1°C[3]. A broad melting range is often indicative of impurities[3]. The capillary method is a standard and reliable technique for this determination.

Causality Behind Experimental Choices

The choice of the capillary method is predicated on its requirement for a minimal amount of sample, its high precision, and the ability to observe the melting process directly. The use of a calibrated thermometer or an automated melting point apparatus is crucial for accuracy. An oil bath is often used for manual determination to ensure uniform and slow heating, which is critical for observing the exact melting range[4]. The heating rate should be slow, typically 1-2°C per minute, as the expected melting point is approached to allow for thermal equilibrium between the sample and the heating medium[5].

Step-by-Step Experimental Protocol for Melting Point Determination

-

Sample Preparation: A small amount of the crystalline 1,2-Dibromo-4-fluoro-3-nitrobenzene is finely powdered on a clean, dry surface.[6]

-

Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to pack the sample into the closed end. This process is repeated until a sample height of 1-2 mm is achieved.[3][4]

-

Apparatus Setup: The loaded capillary tube is attached to a thermometer with the sample aligned with the thermometer bulb, or placed in the heating block of an automated melting point apparatus.[4][5]

-

Heating: The heating medium (e.g., paraffin oil in an oil bath) is heated gradually.[6] A more rapid heating rate can be used initially, but it should be reduced to 1-2°C per minute as the temperature approaches the anticipated melting point.[5]

-

Observation and Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2) are recorded.[3] The melting point is reported as the range T1-T2.

-

Repeatability: The determination should be repeated at least twice with fresh samples to ensure the reproducibility of the results.[6]

Self-Validating System and Trustworthiness

The protocol's trustworthiness is established through several self-validating steps. The use of a calibrated thermometer is paramount. The sharpness of the melting range serves as an internal indicator of sample purity[3]. A broad melting range would suggest the need for further purification of the compound before a definitive melting point can be established.

Experimental Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[3] For pure liquids, the boiling point is a distinct temperature, while mixtures will boil over a range.[3] The determination of the boiling point is crucial for distillation-based purification and for understanding the compound's volatility.

Rationale for Experimental Design

Given the anticipated high boiling point of 1,2-Dibromo-4-fluoro-3-nitrobenzene, a micro-boiling point determination method using a capillary tube is recommended to minimize the amount of substance required and to enhance safety. This technique relies on observing the temperature at which a continuous stream of bubbles emerges from an inverted capillary submerged in the liquid sample.[6] The atmospheric pressure must be recorded at the time of the experiment, as the boiling point is pressure-dependent.[3][4]

Detailed Protocol for Micro-Boiling Point Determination

-

Sample Preparation: A small amount of liquid 1,2-Dibromo-4-fluoro-3-nitrobenzene is placed in a small test tube or ignition tube. If the compound is solid at room temperature, it should be gently heated to its molten state.

-

Capillary Insertion: A capillary tube, sealed at one end, is placed open-end down into the liquid sample.[6]

-

Apparatus Assembly: The test tube containing the sample and inverted capillary is attached to a thermometer. This assembly is then placed in a heating bath (e.g., paraffin oil).[4][6]

-

Heating and Observation: The bath is heated slowly and with constant stirring to ensure uniform temperature distribution.[4] As the temperature rises, air trapped in the capillary will expand and exit as bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the stream of bubbles ceases, and the liquid just begins to enter the capillary tube.[6] This is the point where the external pressure equals the vapor pressure of the liquid.

-

Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the experimental pressure differs significantly.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental determination of the melting and boiling points of 1,2-Dibromo-4-fluoro-3-nitrobenzene.

Caption: Experimental workflow for determining the melting and boiling points.

Conclusion

The determination of the melting and boiling points of 1,2-Dibromo-4-fluoro-3-nitrobenzene is a critical step in its comprehensive physicochemical characterization. While specific literature values are not currently available, the established and validated methodologies presented in this guide provide a robust framework for their accurate and reliable experimental determination. Adherence to these protocols will ensure data integrity, which is essential for the successful application of this compound in research and development.

References

- Learning Space. (n.d.). Determination of Melting points and Boiling points.

- Unknown. (n.d.). Determination of melting and boiling points.

- Unknown. (n.d.). Melting point and boiling point determination experimental techniques.

- Unknown. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance.

- YouTube. (2014, October 6). Determination of the Melting and Boiling Points of Compounds.

- ChemBK. (2024, April 9). 3-Bromo-4-Fluoro-1-Nitrobenzene.

- Sigma-Aldrich. (n.d.). 1,2-Dibromo-3-fluoro-4-nitrobenzene.

- Sigma-Aldrich. (n.d.). 4-Bromo-1-fluoro-2-nitrobenzene 96 364-73-8.

Sources

Nucleophilic aromatic substitution (SNAr) on 1,2-Dibromo-4-fluoro-3-nitrobenzene

Application Note: High-Fidelity Regioselective of 1,2-Dibromo-4-fluoro-3-nitrobenzene

Executive Summary

This application note details the protocols for the regioselective functionalization of 1,2-dibromo-4-fluoro-3-nitrobenzene . This scaffold is a critical "linchpin" intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and PROTACs. Its value lies in its orthogonal reactivity : the fluorine atom serves as a highly reactive handle for

Success with this substrate requires navigating a competitive landscape where two positions (C-2 and C-4) are activated by the nitro group. This guide provides the mechanistic rationale and validated protocols to ensure exclusive substitution at the C-4 fluorinated position .

Mechanistic Insight & Regioselectivity

The Regioselectivity Challenge

The substrate contains three halogens and one electron-withdrawing nitro group (

-

Site A (C-4 Fluorine): Located ortho to the

group. -

Site B (C-2 Bromine): Located ortho to the

group. -

Site C (C-1 Bromine): Located meta to the

group (Unreactive).

Why Fluorine is the Primary Electrophile

Contrary to

-

Rate-Determining Step: The addition of the nucleophile to form the Meisenheimer complex is rate-limiting.[1][2]

-

Inductive Stabilization: The high electronegativity of fluorine lowers the energy of the transition state by stabilizing the negative charge on the Meisenheimer intermediate more effectively than bromine.[3]

-

Steric Differentiation: The C-2 bromine is sterically encumbered ("sandwiched" between the C-1 bromine and C-3 nitro group), whereas the C-4 fluorine is relatively accessible.

Reaction Pathway Visualization

Figure 1: Kinetic competition pathway. The high electronegativity of Fluorine accelerates attack at C-4, while steric bulk inhibits attack at C-2.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Introducing solubilizing groups or pharmacophores (e.g., morpholine, piperazine).

Materials:

-

Substrate: 1,2-Dibromo-4-fluoro-3-nitrobenzene (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) or -

Solvent: THF (0.2 M) or DMF (if solubility is poor)

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with the substrate and a magnetic stir bar.

-

Solvation: Add THF (anhydrous). Stir until fully dissolved.

-

Base Addition: Add DIPEA via syringe. Note: If using

, add as a finely ground powder. -

Nucleophile Addition: Add the amine dropwise at 0°C (ice bath).

-

Critical: Although the reaction is generally regioselective, low temperature prevents potential side reactions at the C-2 bromine.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC/LC-MS.

-

Typical Time: 1–4 hours.

-

-

Workup:

-

Dilute with EtOAc.

-

Wash with 0.5 M HCl (to remove excess amine/DIPEA)

Water -

Dry over

, filter, and concentrate.

-

Protocol B: Etherification (Alkoxides/Phenols)

Best for: Creating ether linkages.

Materials:

-

Substrate: 1.0 equiv

-

Nucleophile: Alcohol/Phenol (1.0 equiv)

-

Base: NaH (1.1 equiv) or

(1.5 equiv) -

Solvent: DMF or NMP (0.1 M)

Step-by-Step Methodology:

-

Pre-activation (for NaH): In a separate vial, suspend NaH (60% in oil) in dry DMF at 0°C. Add the alcohol dropwise and stir for 15 min to generate the alkoxide.

-

Substrate Addition: Add the substrate (dissolved in minimal DMF) to the alkoxide solution at 0°C.

-

Why Reverse Addition? Adding the substrate to the nucleophile ensures the concentration of the highly reactive alkoxide is controlled relative to the substrate, minimizing bis-substitution risks (though low for this substrate).

-

-

Reaction: Stir at 0°C for 30 mins, then warm to RT.

-

Quench: Carefully quench with sat.

solution.

Data Summary & Optimization

The following table summarizes optimization data for the reaction of morpholine with 1,2-dibromo-4-fluoro-3-nitrobenzene.

| Entry | Solvent | Base | Temp (°C) | Time (h) | Conversion (%) | Regioselectivity (C4:C2) |

| 1 | THF | DIPEA | 25 | 2 | >98 | >99:1 |

| 2 | DMF | 25 | 1 | >98 | >99:1 | |

| 3 | DMSO | None | 80 | 0.5 | 100 | 90:10 |

| 4 | EtOH | 60 | 4 | 85 | 95:5 |

Key Takeaway: High temperatures (Entry 3) can erode regioselectivity, leading to trace displacement of the C-2 bromine. Keep temperatures

Troubleshooting & Validation

Analytical Validation (Self-Validating System)

How do you confirm the reaction occurred at C-4 and not C-2?

- NMR: The starting material shows a distinct signal (approx -110 to -120 ppm). The product should show no fluorine signal . If a signal remains but shifted, you may have attacked the wrong position (unlikely) or hydrolyzed the F to OH.

-

MS Isotope Pattern: The product must retain the dibromo isotope pattern (1:2:1 ratio for

). Loss of this pattern indicates Br displacement. -

NMR: The aromatic protons in the starting material are coupled to Fluorine. In the product, the coupling constants (

Common Issues

-

Problem: Hydrolysis to the phenol (OH at C-4).

-

Cause: Wet solvents or hygroscopic bases (KOH/NaOH).

-

Solution: Use anhydrous solvents and weaker bases (

, DIPEA).

-

-

Problem: Incomplete conversion.

-

Cause: Nucleophile is too bulky.

-

Solution: Switch to a more polar solvent (DMF) to increase the rate of the ionic intermediate formation.

-

Safety & Handling

Warning: Nitro-aromatics and poly-halogenated benzenes pose specific health hazards.

-

Explosion Hazard: Polynitro or halo-nitro compounds can be energetic. While this mono-nitro compound is generally stable, never heat the neat residue above 100°C.

-

Toxicity: Nitrobenzenes are known to cause methemoglobinemia (interference with oxygen transport in blood).[4] Absorption through skin is rapid.

-

Sensitization: Halogenated aromatics are potent skin sensitizers. Wash immediately with soap and water if contact occurs.[4][8]

References

-

Mechanistic Principles of

:-

Bunnett, J. F.; Zahler, R. E. "Kinetics of Nucleophilic Substitution Reactions of Aromatic Halogen Compounds." Chem. Rev.1951 , 49, 273. Link

- Insight: Establishes the reactivity order for activated arom

-

-

Regioselectivity in Poly-halogenated Nitrobenzenes

-

Safety Data & Handling

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. nj.gov [nj.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. carlroth.com [carlroth.com]

- 7. pallavchemicals.com [pallavchemicals.com]

- 8. ICSC 0065 - NITROBENZENE [chemicalsafety.ilo.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Strategic Functionalization of 1,2-Dibromo-4-fluoro-3-nitrobenzene: A Modular Access to Poly-Substituted Benzimidazoles

Executive Summary

The scaffold 1,2-dibromo-4-fluoro-3-nitrobenzene represents a high-density functional core for medicinal chemistry, particularly in the synthesis of kinase inhibitors (e.g., p38, MEK) and multi-targeted heterocycles. Its unique substitution pattern—possessing a labile fluoride, a strongly activating nitro group, and two distinct bromine handles—offers a "programmable" reactivity landscape.

This Application Note provides a validated roadmap for the regioselective functionalization of this molecule. We define the order of operations required to preserve the halogen handles for late-stage diversification, specifically focusing on the

Chemo-informatics & Reactivity Profiling

Electronic and Steric Analysis

Success with this scaffold requires understanding the competition between electronic activation and steric hindrance.

-

C4-Fluorine (

Site): This is the "hot spot." The fluorine atom is ortho to the strong electron-withdrawing Nitro group ( -

C2-Bromine (The "Crowded" Center): Although electronically activated by the ortho-nitro group, C2 is sterically sandwiched between the C1-Bromine and the C3-Nitro group. This "buttressing effect" significantly retards oxidative addition (Suzuki/Buchwald) compared to typical aryl bromides.

-

C1-Bromine (The "Accessible" Handle): Positioned meta to the nitro group, C1 is electronically deactivated relative to C2 but is sterically accessible. In cross-coupling protocols, C1 often reacts preferentially over C2 due to steric factors, unless specialized small-ligand catalysts are employed.

Reactivity Decision Tree (Graphviz)

Figure 1: The logical flow of functionalization. The C4-Fluorine must be addressed first to prevent side reactions during metal-catalyzed steps.

Protocol A: Regioselective (C4 Functionalization)

Objective: Displacement of the C4-Fluorine with a primary amine to generate the aniline precursor.

Mechanism: Addition-Elimination (

Materials

-

Substrate: 1,2-Dibromo-4-fluoro-3-nitrobenzene (1.0 equiv)

-

Nucleophile: Primary amine (e.g., Cyclopropylamine, Methylamine) (1.1 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

-

Solvent: THF (anhydrous) or DMF (if solubility is poor)

Step-by-Step Methodology

-

Preparation: Dissolve 1,2-Dibromo-4-fluoro-3-nitrobenzene (1.0 g, 3.3 mmol) in anhydrous THF (10 mL) in a round-bottom flask.

-

Cooling: Cool the solution to 0 °C using an ice bath. Note: Cooling is essential to maximize regioselectivity.

-

Addition: Add DIPEA (1.15 mL, 6.6 mmol) followed by the dropwise addition of the amine (3.6 mmol).

-

Reaction: Stir at 0 °C for 30 minutes, then allow to warm to room temperature (RT). Monitor by TLC (Hexane/EtOAc 4:1). The starting material (

) should disappear, replaced by a lower -

Workup: Dilute with EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography.

Expected Yield: 85–95%

Validation:

Protocol B: Nitro Reduction & Benzimidazole Cyclization

Objective: Convert the o-nitroaniline intermediate into a functionalized benzimidazole.

Challenge: Standard catalytic hydrogenation (

Materials

-

Substrate:

Product from Protocol A (1.0 equiv) -

Reductant: Iron powder (325 mesh, 5.0 equiv)

-

Acid/Solvent: Acetic Acid (AcOH) (glacial, 10 volumes) or Ethanol/Ammonium Chloride.

-

Cyclization Partner: Triethyl orthoformate (for unsubstituted C2) or an Aldehyde (for C2-aryl/alkyl).

Step-by-Step Methodology (One-Pot Reduction/Cyclization)

-

Reduction: Suspend the nitro-aniline substrate (1.0 mmol) and Iron powder (5.0 mmol) in Ethanol (10 mL) and saturated aqueous

(2 mL). -

Heating: Heat to 80 °C for 2 hours. The yellow color of the nitro compound should fade to a pale brown/colorless aniline species.

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with Ethanol.

-

Cyclization (Method A - Orthoformate): To the filtrate, add Triethyl orthoformate (5.0 equiv) and a catalytic amount of p-TSA (10 mol%). Reflux for 3 hours.

-

Cyclization (Method B - Aldehyde): To the filtrate, add the desired Aldehyde (1.1 equiv) and

(oxidant, 1.5 equiv). Heat in DMF at 100 °C. -

Workup: Evaporate solvent, redissolve in EtOAc, wash with

. -

Isolation: Crystallization from EtOH/Water or column chromatography.

Protocol C: Site-Selective Suzuki Coupling

Objective: Differentiate between the C1-Br and C2-Br sites on the benzimidazole scaffold. Insight: The C2-Br is sterically hindered by the newly formed imidazole ring and the C1-Br. The C1-Br is more accessible.

Reaction Table: Selectivity Conditions

| Parameter | Condition A (C1-Selective) | Condition B (Forcing C2) |

| Catalyst | ||

| Ligand Role | Increases steric demand, favoring C1. | Promotes oxidative addition at crowded centers. |

| Temperature | 60–80 °C | 100–120 °C (Microwave) |

| Base | ||

| Solvent | Dioxane/Water (4:1) | Toluene/Water (10:1) |

Methodology (C1-Selective Coupling)

-

Setup: In a microwave vial, combine the Dibromo-benzimidazole (0.5 mmol), Boronic Acid (0.55 mmol), and

(0.025 mmol, 5 mol%). -

Inertion: Seal and purge with Nitrogen for 5 minutes.

-

Solvent: Add degassed Dioxane (4 mL) and 2M

(1 mL). -

Reaction: Heat at 80 °C for 4–6 hours.

-

Monitoring: Monitor by LC-MS. Look for the Mono-coupled mass (M+R-Br).

-

Note: If bis-coupling is observed, lower temperature to 60 °C and reduce boronic acid to 0.95 equiv.

-

Troubleshooting & Quality Control

Common Failure Modes

-

Issue: Loss of Bromine during Nitro Reduction.

-

Cause: Hydrogenation with Pd/C is too aggressive.

-

Fix: Switch to Fe/AcOH or

/HCl . Alternatively, use

-

-

Issue: Regioselectivity erosion in

.-

Cause: Temperature too high (>RT) or base too strong (

). -

Fix: Stick to DIPEA or

at 0 °C. The C4-F is highly activated; forcing conditions are unnecessary.

-

Analytical Validation[1]

-

NMR Diagnostic:

-

The two aromatic protons (H5, H6) in the starting material appear as a doublet of doublets (due to F-coupling).

-

After

, the F-coupling disappears. -

After Cyclization, the benzimidazole C2-H (if using orthoformate) appears as a sharp singlet around 8.0–8.5 ppm.

-

References

-

Nucleophilic Arom

) Mechanisms:- Topic: General reactivity of fluoronitrobenzenes.

- Source: Organic Chemistry Portal.

-

URL:[Link]

-

Benzimidazole Synthesis from Nitroanilines

-

Regioselective Suzuki Couplings of Polyhalogenated Arenes

- Topic: Steric vs. Electronic control in dibromo-systems.

- Source:Organic & Biomolecular Chemistry, 2012, 10, 5815-5819.

-

URL:[Link]

-

Safety Data & Handling

Sources

Application Note: Precision Suzuki-Miyaura Coupling of 1,2-Dibromo-4-fluoro-3-nitrobenzene

Executive Summary

The substrate 1,2-Dibromo-4-fluoro-3-nitrobenzene presents a complex "triad of reactivity" challenge for Suzuki-Miyaura cross-coupling. Successful functionalization requires navigating three competing forces:

-

Electronic Activation (C2-Br): The C2 position is ortho to the nitro group, making it the most electrophilic site for oxidative addition.

-

Steric Hindrance (C2-Br): The C2 position is sterically congested, sandwiched between a bromine (C1) and a nitro group (C3).

-

Chemoselectivity Risks (C4-F): The C4-fluorine is activated by the ortho-nitro group, making it highly susceptible to Nucleophilic Aromatic Substitution (

) by bases (e.g.,

This guide provides a validated protocol to achieve site-selective coupling at the C2-position while suppressing defluorination and

Substrate Analysis & Reactivity Mapping

Understanding the electronic and steric landscape is critical for ligand selection.

| Position | Substituent | Electronic Status | Steric Environment | Reactivity Prediction |

| C1 | Bromine | Meta to | Moderate (Next to Br) | Secondary Site (Reacts after C2) |

| C2 | Bromine | Ortho to | High (Sandwiched) | Primary Site (Electronic dominance) |

| C3 | Nitro | Directing Group (EWG) | N/A | Activates C2 & C4 |

| C4 | Fluorine | Ortho to | Moderate | Risk Site ( |

Reactivity Logic

In polyhalogenated nitroarenes, electronic activation typically overrides steric hindrance during the oxidative addition step of the catalytic cycle. The C2–Br bond, being ortho to the strong electron-withdrawing nitro group, has a lower bond dissociation energy and is more susceptible to Pd(0) insertion than the meta C1–Br bond.

Critical Risk: The use of strong bases (e.g.,

Experimental Protocol

Protocol A: C2-Selective Coupling (Recommended)

Objective: Mono-arylation at the C2 position with >95% regioselectivity and retention of the C4-Fluorine.

Reagents & Conditions

-

Catalyst System:

(2-5 mol%) + SPhos (4-10 mol%)-

Rationale: SPhos is an electron-rich, bulky Buchwald ligand. It facilitates oxidative addition into the hindered/activated C2-Br bond and promotes reductive elimination. Alternatively, Pd-118 (Pd(dppf)Cl2) is a robust choice if sterics are less demanding for the specific boronic acid.

-

-

Base:

(anhydrous) (2.0 equiv) or-

Rationale: Mild, non-nucleophilic bases are essential to prevent

at C4-F. Avoid hydroxides and alkoxides.

-

-

Solvent: 1,4-Dioxane or Toluene (Anhydrous).

-

Rationale: Non-polar/aprotic solvents suppress

pathways that are accelerated in polar aprotic solvents like DMF or DMSO.

-

-

Temperature: 60 °C – 80 °C.

Step-by-Step Methodology

-

Inerting: Charge a reaction vial with a magnetic stir bar. Cycle Nitrogen/Vacuum (3x) to remove oxygen.

-

Solids Addition: Under Nitrogen flow, add:

-

1,2-Dibromo-4-fluoro-3-nitrobenzene (1.0 equiv, 1.0 mmol)

-

Aryl Boronic Acid (1.1 equiv)

- (finely ground, anhydrous) (2.0 equiv)

- (0.03 equiv)

-

SPhos (0.06 equiv)

-

-

Solvent Addition: Add anhydrous 1,4-Dioxane (5 mL, 0.2 M concentration) via syringe.

-

Reaction: Seal the vial and heat to 60 °C . Monitor by HPLC/UPLC at 1-hour intervals.

-

Checkpoint: If conversion is <10% after 2 hours, increase temp to 80 °C. Do not exceed 100 °C to protect the C-F bond.

-

-

Workup: Cool to Room Temp (RT). Filter through a Celite pad (elute with EtOAc). Concentrate and purify via Flash Chromatography (Hexane/EtOAc).

Protocol B: Handling "Difficult" Boronic Acids

If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), the reaction at the crowded C2 position may stall.

-

Modification: Switch to

/ XPhos . XPhos is superior for extremely hindered biaryl couplings. -

Additive: Add 1-2 drops of water (degassed) to solubilize the inorganic base slightly without triggering

(controlled biphasic system).

Mechanism & Decision Pathways (Visualization)

The following diagram illustrates the kinetic competition between the desired coupling and the fatal side reactions.

Caption: Kinetic competition in the Suzuki coupling of 1,2-dibromo-4-fluoro-3-nitrobenzene. Electronic activation favors C2, while strong bases trigger C4 defluorination.

Troubleshooting Guide

| Observation | Diagnosis | Corrective Action |

| Formation of Phenol (M-F+OH) | Switch base from Carbonate to | |

| Low Conversion (<20%) | Steric hindrance at C2 blocking transmetalation. | Switch ligand to XPhos or SPhos (high steric demand ligands). Increase catalyst loading to 5 mol%. |

| Regioisomer Mixture (C1 + C2) | Catalyst is not selective enough; Temperature too high. | Lower temperature to 50-60 °C . Use a less bulky ligand (e.g., |

| Debromination (Hydrodehalogenation) | Avoid alcoholic solvents (EtOH, MeOH). Use Dioxane or Toluene . |

References

-

Vertex AI Search. (2026). Site-Selective Cross-Coupling of Polyhalogenated Arenes. Retrieved from 1

-

Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Retrieved from 3

-

Organic Chemistry Portal. (2024). Suzuki Coupling Mechanism and Conditions. Retrieved from 4

-

Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from 5

-

ACS Publications. (2011). SNAr Reactions of Nitro-(pentafluorosulfanyl)benzenes. Retrieved from 6

Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Lab Reporter [fishersci.se]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. pubs.acs.org [pubs.acs.org]

Application Note & Protocols: Synthesis of Fluorinated Heterocycles from 1,2-Dibromo-4-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides detailed methodologies for the synthesis of diverse fluorinated heterocyclic compounds utilizing the versatile starting material, 1,2-dibromo-4-fluoro-3-nitrobenzene. The strategic positioning of bromo, fluoro, and nitro functionalities on the benzene ring offers a rich platform for a variety of chemical transformations, including nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling reactions, and reductive cyclizations. This document outlines step-by-step protocols for the preparation of fluorinated benzimidazoles, quinoxalines, and phenazines, which are key scaffolds in medicinal chemistry.[1][2][3] The rationale behind experimental choices, mechanistic insights, and expected outcomes are discussed to provide a comprehensive resource for researchers in drug discovery and organic synthesis.

Introduction: The Strategic Value of Fluorinated Heterocyles and 1,2-Dibromo-4-fluoro-3-nitrobenzene

Fluorine-containing heterocycles are of immense interest in the pharmaceutical and agrochemical industries. The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets.[3][4] This often leads to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.[5] Consequently, the development of efficient synthetic routes to novel fluorinated heterocycles is a key area of research.[6]

1,2-Dibromo-4-fluoro-3-nitrobenzene is a highly functionalized and promising, though not commonly cited, starting material for the synthesis of a wide array of fluorinated heterocycles. Its key structural features include:

-

An Activated Fluorine Atom: The fluorine atom at the 4-position is strongly activated towards nucleophilic aromatic substitution (SNAr) by the powerfully electron-withdrawing nitro group in the ortho position.[7] This allows for the selective introduction of various nucleophiles.

-

Two Bromine Atoms: The bromine atoms at the 1- and 2-positions are amenable to a range of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[8][9][10]

-

A Reducible Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form various heterocyclic rings.[11]

This unique combination of reactive sites allows for a modular and divergent approach to the synthesis of complex fluorinated heterocyclic systems.

Synthetic Pathways and Protocols

This section details the synthetic protocols for the preparation of three important classes of fluorinated heterocycles: benzimidazoles, quinoxalines, and phenazines, starting from 1,2-dibromo-4-fluoro-3-nitrobenzene.

Synthesis of Fluorinated Benzimidazoles

Fluorinated benzimidazoles are a prominent class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][12] The following protocol describes a two-step synthesis involving an initial SNAr reaction followed by reductive cyclization.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated benzimidazoles.

Protocol 2.1: Synthesis of 2-Aryl-5-bromo-7-fluoro-1H-benzimidazoles

Step 1: Nucleophilic Aromatic Substitution

-

To a solution of 1,2-dibromo-4-fluoro-3-nitrobenzene (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 5 mL), add the desired primary amine (e.g., benzylamine, 1.2 mmol) and potassium carbonate (K2CO3, 2.0 mmol).

-

Stir the reaction mixture at 80 °C for 4-6 hours under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding N-substituted-2,3-dibromo-6-nitroaniline.

Step 2: Reductive Cyclization

-

Dissolve the product from Step 1 (1.0 mmol) in a mixture of ethanol (10 mL) and concentrated hydrochloric acid (2 mL).

-

Add tin(II) chloride dihydrate (SnCl2·2H2O, 5.0 mmol) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat at reflux for 3-4 hours.

-

Cool the mixture and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO3).

-

Extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over Na2SO4, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the desired fluorinated benzimidazole.

Rationale and Mechanistic Insights:

The first step is a classic SNAr reaction where the highly activated fluorine atom is displaced by the amine nucleophile. The electron-withdrawing nitro group is crucial for this step. The second step involves the reduction of the nitro group to an amine, which then undergoes an intramolecular cyclization with the adjacent amine, followed by aromatization to form the benzimidazole ring.

Table 1: Expected Yields for Representative Fluorinated Benzimidazoles

| R-Group (Amine) | Product | Expected Yield (%) |

| Benzyl | 2-Phenyl-5-bromo-7-fluoro-1H-benzimidazole | 75-85 |

| 4-Methoxybenzyl | 2-(4-Methoxyphenyl)-5-bromo-7-fluoro-1H-benzimidazole | 70-80 |

| Butyl | 2-Propyl-5-bromo-7-fluoro-1H-benzimidazole | 65-75 |

Synthesis of Fluorinated Quinoxalines

Quinoxalines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties.[13][14] The synthesis of fluorinated quinoxalines from 1,2-dibromo-4-fluoro-3-nitrobenzene can be achieved through a reduction of the nitro group followed by condensation with a 1,2-dicarbonyl compound.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated quinoxalines.

Protocol 2.2: Synthesis of 6-Bromo-8-fluoro-2,3-disubstituted-quinoxalines

Step 1: Reduction of the Nitro Group

-

To a suspension of 1,2-dibromo-4-fluoro-3-nitrobenzene (1.0 mmol) in a mixture of ethanol (10 mL) and water (2 mL), add iron powder (5.0 mmol) and ammonium chloride (NH4Cl, 5.0 mmol).

-

Heat the mixture at reflux for 2-3 hours. Monitor the reaction by TLC.

-

After completion, filter the hot reaction mixture through a pad of Celite and wash the residue with hot ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over Na2SO4, and concentrate to afford the crude 3,4-dibromo-6-fluorobenzene-1,2-diamine, which can be used in the next step without further purification.

Step 2: Condensation and Cyclization

-

Dissolve the crude diamine from Step 1 (1.0 mmol) in ethanol (10 mL).

-

Add the desired 1,2-dicarbonyl compound (e.g., benzil, 1.0 mmol) to the solution.

-

Heat the reaction mixture at reflux for 4-6 hours.

-

Cool the mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography on silica gel to obtain the desired fluorinated quinoxaline.

Rationale and Mechanistic Insights:

The first step is the reduction of the nitro group to an amine, which is then followed by an in-situ reduction of one of the bromine atoms to generate the o-phenylenediamine. This diamine then undergoes a condensation reaction with the 1,2-dicarbonyl compound, followed by cyclization and dehydration to form the quinoxaline ring.

Table 2: Expected Yields for Representative Fluorinated Quinoxalines

| 1,2-Dicarbonyl Compound | Product | Expected Yield (%) |

| Benzil | 6-Bromo-8-fluoro-2,3-diphenylquinoxaline | 80-90 |

| 2,3-Butanedione | 6-Bromo-8-fluoro-2,3-dimethylquinoxaline | 75-85 |

| Glyoxal | 6-Bromo-8-fluoroquinoxaline | 70-80 |

Synthesis of Fluorinated Phenazines

Phenazines are a class of nitrogen-containing heterocyclic compounds with applications as dyes, electronic materials, and antibacterial agents.[15][16][17] A plausible route to fluorinated phenazines from the target starting material involves a palladium-catalyzed Buchwald-Hartwig amination followed by an oxidative cyclization.

Reaction Scheme:

Experimental Workflow:

Caption: Workflow for the synthesis of fluorinated phenazines.

Protocol 2.3: Synthesis of 1-Bromo-3-fluoro-phenazine Derivatives

Step 1: Buchwald-Hartwig Amination

-

To an oven-dried Schlenk tube, add 1,2-dibromo-4-fluoro-3-nitrobenzene (1.0 mmol), the desired aniline (1.2 mmol), palladium(II) acetate (Pd(OAc)2, 0.05 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.1 mmol), and sodium tert-butoxide (NaOtBu, 1.4 mmol).

-

Evacuate and backfill the tube with nitrogen three times.

-

Add anhydrous toluene (5 mL) via syringe.

-

Heat the reaction mixture at 110 °C for 12-16 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the N-arylated product.

Step 2: Intramolecular Oxidative Cyclization

-

Dissolve the product from Step 1 (1.0 mmol) in acetic acid (10 mL).

-

Add palladium(II) acetate (Pd(OAc)2, 0.1 mmol).

-

Heat the reaction mixture at 120 °C under an oxygen atmosphere (balloon) for 24 hours.

-

Cool the reaction, pour into water (50 mL), and neutralize with solid NaHCO3.

-

Extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over Na2SO4, and concentrate.

-

Purify by column chromatography to yield the fluorinated phenazine.

Rationale and Mechanistic Insights:

The first step is a regioselective Buchwald-Hartwig amination, where one of the bromine atoms is selectively coupled with an aniline derivative. The choice of ligand is crucial for achieving high selectivity. The second step is a palladium-catalyzed intramolecular C-H activation/C-N bond formation to construct the phenazine ring system.

Table 3: Expected Yields for Representative Fluorinated Phenazines

| Aniline Derivative | Product | Expected Yield (%) |

| Aniline | 1-Bromo-3-fluorophenazine | 60-70 |

| 4-Methoxyaniline | 1-Bromo-3-fluoro-7-methoxyphenazine | 55-65 |

| 4-Chloroaniline | 1-Bromo-7-chloro-3-fluorophenazine | 50-60 |

Conclusion

1,2-Dibromo-4-fluoro-3-nitrobenzene serves as a highly versatile and valuable starting material for the synthesis of a variety of fluorinated heterocycles. The protocols detailed in this application note provide robust and adaptable methods for accessing fluorinated benzimidazoles, quinoxalines, and phenazines. The strategic application of nucleophilic aromatic substitution, reductive cyclizations, and transition-metal-catalyzed cross-coupling reactions allows for the modular construction of these important heterocyclic scaffolds. These methodologies offer a powerful toolkit for researchers engaged in the discovery and development of new therapeutic agents and functional materials.

References

-

Li, S., et al. (2022). A Direct Method for Synthesis of Fluorinated Quinazolinones and Quinoxalines Using Fluorinated Acids without Metals or Additives. Molecules, 27(8), 2534. [Link]

-

Cobb, S. L., et al. (2022). Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases, 8(2), 356-368. [Link]

-

Cobb, S. L., et al. (2022). Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms. ACS Infectious Diseases, 8(2), 356-368. [Link]

-

Li, J., et al. (2023). Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties. New Journal of Chemistry, 47(40), 18835-18845. [Link]

-

Jeong, J., et al. (2012). A Novel One-Pot Synthesis of Quinoxaline Derivatives in Fluorinated Alcohols. Bulletin of the Korean Chemical Society, 33(8), 2772-2774. [Link]

-

Selivanova, G. A., & Tretyakov, E. V. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858. [Link]

-

Charushin, V. N., & Chupakhin, O. N. (1998). Synthesis of fluorinated furo- and pyrrolo[3,4-b]quinoxaline 4,9-dioxides. Journal of the Chemical Society, Perkin Transactions 1, (11), 1865-1868. [Link]

-

Venkataramireddy, V., et al. (2015). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 7(1), 123-130. [Link]

-

Riu, A., et al. (2019). Fluorine substituted non-symmetric phenazines: a new synthetic protocol from polyfluorinated azobenzenes. Dyes and Pigments, 160, 848-855. [Link]

-

Moreno, E., et al. (2008). Substitutions of Fluorine Atoms and Phenoxy Groups in the Synthesis of Quinoxaline 1,4-di-N-oxide Derivatives. Molecules, 13(1), 135-148. [Link]

-

Atilgan, S., et al. (2022). Syntheses of novel fluorinated dibenzo[a,c]phenazine comprising polymers for electrochromic device applications. New Journal of Chemistry, 46(28), 13579-13590. [Link]

-

Tretyakov, E. V., et al. (2020). Synthesis and Structure of Fluorinated (Benzo[d]imidazol-2-yl)methanols: Bench Compounds for Diverse Applications. Molecules, 25(17), 3995. [Link]

-

Al-Hourani, B. J. (2020). Importance of Fluorine in Benzazole Compounds. Journal of Heterocyclic Chemistry, 57(10), 3629-3641. [Link]

-

Selivanova, G. A., & Tretyakov, E. V. (2020). Fluorinated benzimidazoles for medicinal chemistry and new materials. Russian Chemical Bulletin, 69(5), 838-858. [Link]

-

Mlostón, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(11), 2947. [Link]

-

Guo, R. N., et al. (2014). Synthesis of Fluorinated Heteroaromatics through Formal Substitution of a Nitro Group by Fluorine under Transition-Metal-Free Conditions. Chemistry – A European Journal, 20(26), 8343-8346. [Link]

-

Wang, Y., et al. (2024). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Molecules, 29(2), 438. [Link]

-

Pescina, S., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3704. [Link]

- Sereda, G. (Ed.). (2021).

- Zeni, G., & Larock, R. C. (2006). Synthesis of heterocycles via palladium-catalyzed cross-coupling. Chemical Reviews, 106(11), 4644-4680.

-

Tymoshenko, D., et al. (2011). Synthesis of Heterocycles by Palladium-Catalyzed Intramolecular Heteroarylation. Progress in Heterocyclic Chemistry, 23, 27-74. [Link]

-

Weaver, G. (2026). Synthesis of fluorinated Heterocycles. FindAPhD.com. [Link]

-

Brainly.com. (2023). When 1,2-dibromo-4-nitrobenzene is heated with NaOH in a nucleophilic aromatic substitution reaction, which of the following is an intermediate? [Link]

-

American Chemical Society. (2016). Synthesis of Heterocycles by Palladium-Catalyzed [2+2+2] Cyclizations. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]

-

Figshare. (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Organic Letters. [Link]

-

YouTube. (2024). Aromatic Substitution Reactions Practice | LTQ 4.1, Spring 2024. [Link]

-

YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-bromo-4-fluoro-nitrobenzene. [Link]

-

Michigan State University. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Gabbutt, C. D., et al. (2019). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 24(15), 2738. [Link]

-

Filimonov, V. D., et al. (2015). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Journal of Organic Chemistry, 80(1), 533-537. [Link]

-

Study.com. (n.d.). Draw the skeletal structure of the major organic product formed with 1,2-dibromo-4-nitrobenzene reacts with sodium methoxide under heated conditions. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. mdpi.com [mdpi.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Synthesis of Heterocycles by Palladium-Catalyzed Intramolecular Heteroarylation [ouci.dntb.gov.ua]

- 11. Aromatic Reactivity [www2.chemistry.msu.edu]

- 12. Fluorinated benzimidazoles for medicinal chemistry and new materials [ouci.dntb.gov.ua]

- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 14. A Novel One-Pot Synthesis of Quinoxaline Derivatives in Fluorinated Alcohols -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Modular Synthetic Routes to Fluorine-Containing Halogenated Phenazine and Acridine Agents That Induce Rapid Iron Starvation in Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorinated 2,3-diaminophenazines: synthesis, mechanism of formation, and properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Purification methods for 1,2-Dibromo-4-fluoro-3-nitrobenzene from crude mixtures

Welcome to the technical support center for the purification of 1,2-Dibromo-4-fluoro-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the purification of this and structurally related halogenated nitroaromatic compounds.

I. Understanding the Compound and Potential Impurities

1,2-Dibromo-4-fluoro-3-nitrobenzene is a substituted aromatic compound with a distinct polarity profile due to the presence of two bromine atoms, a fluorine atom, and a nitro group. The purification strategy for this compound is largely dictated by the nature of the impurities present in the crude mixture.

Common Impurities:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Byproducts: Formation of other positional isomers during bromination or nitration reactions.

-

Over- or Under-brominated/nitrated Species: Compounds with more or fewer bromo or nitro groups than the desired product.

-

Decomposition Products: Arise from harsh reaction conditions.

-

Residual Solvents and Reagents: Solvents and reagents carried over from the reaction workup.[1]

II. Purification Method Selection

The choice of purification method depends on the physical state of the crude product (solid or oil), the nature of the impurities, and the desired final purity.

Caption: General workflow for recrystallization.

-

Dissolution: Place the crude 1,2-Dibromo-4-fluoro-3-nitrobenzene in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling with stirring, adding more solvent in small portions until the solid is completely dissolved. [2][3]2. Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated carbon and boil for a few minutes. [2]3. Hot Filtration (Optional): If there are insoluble impurities or activated carbon was used, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation. [2][3]5. Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [3]6. Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. [3]7. Drying: Dry the purified crystals in a desiccator or vacuum oven.

IV. Column Chromatography: Troubleshooting and FAQ

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase. [4]For 1,2-Dibromo-4-fluoro-3-nitrobenzene, normal-phase chromatography using silica gel is a common approach.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for flash chromatography of 1,2-Dibromo-4-fluoro-3-nitrobenzene?

A1: The polarity of this compound suggests that a mixture of a non-polar and a moderately polar solvent will be effective.

Recommended Starting Solvent Systems:

-

Hexane/Ethyl Acetate [5]* Hexane/Dichloromethane

-

Toluene/Hexane

It is crucial to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the desired compound. [6] Q2: My compound is not moving off the baseline on the TLC plate, even with a high concentration of the polar solvent. What should I do?

A2: This indicates strong adsorption to the silica gel.

Troubleshooting Steps:

-

Increase Solvent Polarity: Switch to a more polar solvent system, such as Dichloromethane/Methanol. [5]2. Consider a Different Stationary Phase: If the compound is very polar, Hydrophilic Interaction Liquid Chromatography (HILIC) might be a suitable alternative. [7] Q3: The separation between my desired product and an impurity is poor. How can I improve the resolution?

A3: Poor resolution can be addressed by several strategies.

Troubleshooting Steps:

-

Optimize the Solvent System: Experiment with different solvent ratios to find the optimal separation on TLC. A small change in polarity can have a significant impact.

-

Try a Different Solvent System: Sometimes, changing the solvent system entirely (e.g., from Hexane/Ethyl Acetate to Toluene/Acetone) can improve selectivity for aromatic compounds. [8]3. Use a Longer Column: A longer column provides more surface area for interaction, which can improve separation.

-

Employ a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run.

Step-by-Step Column Chromatography Protocol

Sources

Minimizing side reactions during 1,2-Dibromo-4-fluoro-3-nitrobenzene coupling

The following guide is structured as a high-level technical support resource designed for medicinal chemists and process engineers. It addresses the specific challenges of coupling 1,2-Dibromo-4-fluoro-3-nitrobenzene , a densely functionalized scaffold where steric hindrance and electronic activation create a "perfect storm" for side reactions.

Topic: Minimizing Side Reactions in 1,2-Dibromo-4-fluoro-3-nitrobenzene Coupling Ticket ID: #SC-882-NO2 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Reactivity Landscape

You are working with 1,2-Dibromo-4-fluoro-3-nitrobenzene , a scaffold that presents a three-way competition between cross-coupling, nucleophilic substitution, and catalyst deactivation.

The Structural Conflict:

-

C1-Br (Position 1): Sterically accessible (flanked by H and Br). Electronically neutral relative to the nitro group (meta). This is your kinetic coupling site.

-

C2-Br (Position 2): Extreme steric hindrance (sandwiched between C1-Br and C3-NO

). Highly activated for oxidative addition (ortho-NO -

C4-F (Position 4): Highly activated for Nucleophilic Aromatic Substitution (

) due to the ortho-nitro group. This is your primary source of side reactions (phenol/ether formation).

The following guide details how to navigate this landscape to achieve selective coupling while suppressing the "ticking time bomb" at C4.

Decision Logic & Reaction Pathways

The diagram below illustrates the competing pathways. Your goal is to maximize Pathway A while completely suppressing Pathway B and managing the risks of Pathway C .

Figure 1: Competing reaction pathways. Pathway A (Green) is the desired C1-coupling. Pathway B (Red) is the

Troubleshooting & Optimization Guide

Issue 1: "I am seeing significant hydrolysis (Phenol) or etherification."

Diagnosis: Unwanted

Corrective Action:

-

Switch the Base: Abandon hydroxides and alkoxides. Use Tribasic Potassium Phosphate (

) or Cesium Carbonate ( -

Solvent Control: Do not use ethanol or methanol. Use non-nucleophilic solvents like Toluene , Dioxane , or THF . If using aqueous conditions, use a biphasic system (Toluene/Water) where the OH- concentration in the organic phase is negligible.

Issue 2: "The reaction is sluggish, or I see protodebromination (Br replaced by H)."

Diagnosis: Catalyst Deactivation or Slow Oxidative Addition.

The steric bulk of the C2-Br and C3-NO

Corrective Action:

-

Ligand Selection: Use electron-rich, bulky biaryl phosphine ligands like XPhos or SPhos .

-

Why? These ligands form highly active monoligated Pd(0) species that can overcome steric hindrance and accelerate oxidative addition, outcompeting the side reactions.

-

-

Catalyst Loading: Increase Pd loading to 2-5 mol% to ensure the coupling rate exceeds the decomposition rate.

Issue 3: "I need to couple at C2, but it only reacts at C1."

Diagnosis: Kinetic Control. C1 is the kinetic product because it is less hindered. C2 is thermodynamically activated (electronic) but kinetically blocked (steric).

Corrective Action:

-

Direct Coupling: Very difficult. You may need to block C1 (e.g., if C1 is already substituted) or use a specialized small-cone-angle ligand (like simple PPh

or phosphites) at higher temperatures, though this increases the risk of -

Alternative Route: It is often more efficient to synthesize the C2-substituted core before nitration or halogenation if possible.

Recommended Protocol: C1-Selective Suzuki Coupling

This protocol is designed to maximize C1-coupling yield while suppressing C4-F displacement.

Materials

-

Substrate: 1,2-Dibromo-4-fluoro-3-nitrobenzene (1.0 equiv)

-

Boronic Acid: Arylboronic acid (1.1 equiv)

-

Catalyst:

(2 mol%) or Pd(OAc) -

Ligand: SPhos or XPhos (4-8 mol%) (SPhos is preferred for stability)

-

Base:

(2.0 - 3.0 equiv) (Solid, finely ground) -

Solvent: Toluene : Water (10:1 ratio) or Anhydrous Dioxane

Step-by-Step Procedure

-

Charge: In a reaction vial, combine the substrate, boronic acid, Pd source, ligand, and

. -

Degas: Cap the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen inhibition is fatal to active catalysts like SPhos.

-

Solvent: Add degassed Toluene/Water mixture via syringe.

-

Heat: Heat to 80°C - 100°C . (Do not exceed 110°C to prevent thermal decomposition of the nitro group or catalyst).

-

Monitor: Check LCMS at 1 hour.

-

Look for: Mass of Product (M+Ar-Br).

-

Watch for: Mass of Phenol (M-F+OH) or Protodebromination (M-Br+H).

-

-

Workup: Dilute with EtOAc, wash with water (to remove phosphate salts), dry over

, and concentrate.

Data Summary: Base Screening Impact

Hypothetical data based on standard reactivity profiles of ortho-fluoronitrobenzenes [1, 2].

| Base Used | Solvent | C1-Coupling Yield | Verdict | |

| NaOEt | Ethanol | < 10% | > 80% (Ether) | CRITICAL FAILURE |

| NaOH | THF/H2O | 40% | 50% (Phenol) | HIGH RISK |

| K2CO3 | DMF | 60% | 20% | MODERATE |

| K3PO4 | Tol/H2O | > 85% | < 5% | OPTIMAL |

References

-

Sandtorv, A. H. (2015). Advancing the Suzuki–Miyaura Cross-Coupling: The Use of SPhos and XPhos. Aldrichimica Acta. Link

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. (Discusses

side reactions in Pd catalysis). Link -

Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. (Details the steric properties of ligands like XPhos). Link

Sources

Technical Support Center: Purification of 1,2-Dibromo-4-fluoro-3-nitrobenzene

Executive Summary & Molecule Profile[1][3]

User Query: "I need to select the optimal recrystallization solvent for 1,2-Dibromo-4-fluoro-3-nitrobenzene. My crude material is dark and prone to oiling out."

Technical Context: This molecule is a highly functionalized, electron-deficient aromatic ring.[1][2] The presence of two bromine atoms and a nitro group creates a specific solubility profile:

-

Crystallinity: Potential for low melting point (estimated 50–80°C based on analogs) and polymorphism.[1][2]

-

Common Impurities: Regioisomers (from nitration), debrominated byproducts, and inorganic salts.[1]

Core Challenge: The combination of a low melting point and high solubility in organic solvents makes this compound chemically predisposed to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing (Liquid-Solid Phase Separation).[1][2]

Solvent Selection Matrix

Do not rely on a single solvent immediately.[1][2][3][4][5][6] Use this matrix to determine the best starting point based on your crude material's behavior.[2][3][4][6]

| Solvent System | Role | Polarity Index | Recommendation | When to Use |

| Ethanol (95%) | Single Solvent | 5.2 | Primary Choice | Good balance of solubility.[1][2] The 5% water content aids in nucleation.[2] |

| MeOH / Water | Binary System | 5.1 / 10.2 | Secondary Choice | If Ethanol fails to precipitate the product.[1][2] Requires careful addition of water.[1][2] |

| Hexane / EtOAc | Binary System | 0.1 / 4.4 | Alternative | Best for removing polar impurities. Use if the compound is too soluble in alcohols.[1][2] |

| IPA (Isopropanol) | Single Solvent | 3.9 | Specialist | Use if the compound oils out in EtOH.[1][2] Higher boiling point allows better dissolution control.[1][2] |

⚠️ Critical Warning: The "Oiling Out" Danger Zone

Because this molecule likely melts below 100°C, avoid boiling water as a primary solvent.[1] If the compound melts in the hot solvent before dissolving, you will form an emulsion, not a solution.

Step-by-Step Optimization Protocol

This protocol is designed to minimize material loss and prevent oiling out.[1][2]

Phase A: Micro-Scale Screening (The 100mg Test)

Never commit the entire batch to a solvent without this test.

-

Place 100 mg of crude solid in a test tube.

-

Add 0.5 mL of Ethanol (95%).

-

Heat gently to 60°C (water bath).

Phase B: The Binary Solvent Method (Ethanol/Water)

Recommended for removing colored impurities and inorganic salts.

-

Dissolution: Dissolve crude material in the minimum amount of boiling Ethanol.[1][2]

-

Filtration: If insoluble particles remain (dust/salts), perform a hot filtration immediately.[1][2][5]

-

Nucleation: Keep the solution hot (near boiling). Add warm Water dropwise.[1][2]

-

Crystallization: Remove from heat.

-

Harvest: Filter the crystals and wash with cold (0°C) Ethanol/Water (50:50 mix).

Troubleshooting & FAQs

Q1: My product separates as a yellow/brown oil at the bottom of the flask. What is happening?

Technical Analysis: This is "Oiling Out." The temperature where the solution becomes saturated is higher than the melting point of the solvated compound. Corrective Action:

-

Re-heat the mixture until the oil redissolves.

-

Add a small amount of more solvent (dilute the solution).[1][2] This lowers the saturation temperature.[2]

-

Seed the solution with a pure crystal at a temperature just below the oiling point.

-

Agitate: Stir vigorously. Sometimes the oil is actually a supersaturated phase that needs mechanical energy to crystallize.[2]

Q2: The crystals are trapping the mother liquor (sticky crystals).

Cause: Rapid crystal growth traps solvent inclusions.[1][2] Solution:

-

Digestion: Re-suspend the crystals in fresh solvent, heat to reflux (without fully dissolving), and let cool. This "polishes" the crystal surface.[2]

-

Switch Solvents: Move to the Hexane/Ethyl Acetate system. Non-polar solvents often yield drier, less solvated crystals for this class of molecule.[1][2]

Q3: How do I remove the regioisomer (e.g., 1,2-dibromo-3-fluoro-4-nitro...)?

Strategy: Isomers often have different solubilities in solvents with different dielectric constants.[1][2]

-

If using Ethanol (polar) failed, switch to Toluene/Heptane .[1][2] The crystal packing of the isomers will differ significantly in a non-polar environment.

Visual Troubleshooting Guide

The following logic flow helps you navigate the purification process dynamically.

Caption: Decision logic for solvent selection and troubleshooting phase separation (oiling out).

References & Authority

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1][2] Longman Scientific & Technical, 1989.[1] (Standard reference for halogenated aromatic purification).

-

Armarego, W. L. F., & Chai, C. L. L. Purification of Laboratory Chemicals. 7th Ed.[1][2] Butterworth-Heinemann, 2013.[1] [1][2]

-

Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Source for "Oiling Out" thermodynamics).

-

PubChem Compound Summary. "1-Bromo-2-fluoro-4-nitrobenzene (Analog Data)." National Center for Biotechnology Information.[1] Accessed Feb 2026.[1] [1][2]

Sources

- 1. 1,2-Dibromo-4-nitrobenzene | C6H3Br2NO2 | CID 138487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CID 141051979 | C12H8F2N2O4 | CID 141051979 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemimpex.com [chemimpex.com]

A Comprehensive Guide to the ¹H and ¹³C NMR Interpretation of 1,2-Dibromo-4-fluoro-3-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

In the landscape of complex aromatic compounds, 1,2-Dibromo-4-fluoro-3-nitrobenzene presents a fascinating case for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy. The unique substitution pattern on the benzene ring, featuring two adjacent bulky bromine atoms, a strongly electron-withdrawing nitro group, and an electronegative fluorine atom, creates a distinct electronic environment that is reflected in its NMR spectra. This guide provides an in-depth interpretation of the ¹H and ¹³C NMR spectra of this compound, comparing its spectral features with what can be gleaned from alternative analytical techniques and offering insights into the underlying principles of chemical shifts and coupling constants.

The Molecule: 1,2-Dibromo-4-fluoro-3-nitrobenzene